(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
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Overview
Description
“(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It has an average mass of 229.273 Da and a monoisotopic mass of 229.131409 Da . It has two defined stereocentres .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentane ring, which is a five-membered ring structure. Attached to this ring is a carboxylic acid group (-COOH), a hydroxyl group (-OH), and an amino group (-NH2) that is further modified with a carbonyl group (C=O) and a tert-butyl group (C(CH3)3) .Scientific Research Applications
Cyclopentane and Cyclohexane Carboxylation
A study explored the carboxylation of linear and cyclic C5 and C6 alkanes, including cyclopentane, to carboxylic acids using vanadium catalysts under mild conditions. This process yields carboxylic acids with significant efficiency, suggesting applications in synthesizing complex organic molecules including those with structures similar to the queried compound (Reis et al., 2005).
Inhibition of Enzymatic Synthesis
Cyclopentane analogues, notably 1-aminocyclopentane-1-carboxylic acid (cycloleucine), have been identified as competitive inhibitors of the synthesis of S-adenosyl-L-methionine, a critical methyl donor in biological processes. This finding highlights the potential for designing enzyme inhibitors based on the cyclopentane structure for therapeutic purposes (Coulter et al., 1974).
Cyclopentane Derivatives as Building Blocks
Research into 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives showcases their utility as versatile building blocks for synthesizing difunctional trifluoromethylcyclopentane derivatives, indicating potential in developing novel pharmaceuticals and materials (Grellepois et al., 2012).
Directed Hydrogenation
Studies demonstrate the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters, leading to single diastereomers. This process is crucial for synthesizing specific stereoisomers of complex organic molecules, which can be vital in drug development (Smith et al., 2001).
Mechanism of Action
Mode of Action
The mode of action of EN300-623959 is not fully understood at this time. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways. These are speculative and require experimental validation .
Biochemical Pathways
The specific biochemical pathways affected by EN300-623959 are not yet known. Given the complexity of biological systems, it is likely that the compound influences multiple pathways. These could potentially involve processes such as signal transduction, metabolic regulation, or gene expression .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of EN300-623959’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially influence cell growth, differentiation, survival, or other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-623959. These factors can include temperature, pH, presence of other molecules, and the specific cellular or tissue environment .
Properties
IUPAC Name |
(1R,3S,4S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-6-8-4-7(10(15)16)5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8+,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUGDGOWMBGEQP-VGMNWLOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CC1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](C[C@@H]1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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